2-Amino-5-phenylpentanoic acid hydrobromide chemical properties
2-Amino-5-phenylpentanoic acid hydrobromide chemical properties
Technical Monograph: 2-Amino-5-phenylpentanoic Acid Hydrobromide
Executive Summary
2-Amino-5-phenylpentanoic acid hydrobromide (often referred to as 5-Phenylnorvaline or Bishomophenylalanine ) is a non-proteinogenic
This guide details the physicochemical properties, validated synthetic routes, and pharmacological utility of the hydrobromide salt form, providing a roadmap for its integration into solid-phase peptide synthesis (SPPS) and structure-activity relationship (SAR) studies.
Part 1: Chemical Identity & Structural Analysis
The hydrobromide salt (HBr) is often preferred in synthetic applications due to its enhanced crystallinity and solubility profile compared to the zwitterionic free acid.
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | 2-Amino-5-phenylpentanoic acid hydrobromide |
| Common Synonyms | 5-Phenylnorvaline HBr; Bishomophenylalanine HBr; H-Nva(5-Ph)-OH·HBr |
| CAS Number (HBr) | 1311314-03-0 |
| CAS (Free Acid, L-isomer) | 62777-25-7 |
| CAS (Free Acid, Racemic) | 34993-02-7 |
| Molecular Formula | C |
| Molecular Weight | 274.15 g/mol (Salt); 193.24 g/mol (Free Acid) |
| Chirality | Available as (S)- (L-isomer) and (R)- (D-isomer); L-isomer is dominant in bio-active peptides. |
Structural Topology
The molecule consists of a glycine backbone substituted with a 3-phenylpropyl side chain.[1] The extended linker introduces specific rotational degrees of freedom, allowing the phenyl ring to access hydrophobic binding sites that are sterically unreachable by Phenylalanine.
Part 2: Physicochemical Properties
Understanding the behavior of the HBr salt is vital for formulation and synthesis.
-
Solubility: Highly soluble in Methanol (MeOH) , Water , and DMF . Sparingly soluble in non-polar solvents (Hexane, Et2O). The HBr salt prevents aggregation often seen with the free amino acid in concentrated solutions.
-
Melting Point: The free acid typically melts at 189°C (dec). The HBr salt generally exhibits a higher decomposition onset (>200°C), making it stable for high-temperature coupling reactions.
-
Acidity (pKa):
- -COOH: ~2.3
-
-NH
: ~9.6 -
Note: The propyl linker slightly increases the pKa of the amine compared to Phenylalanine due to reduced inductive withdrawal by the phenyl ring (distance effect).
Part 3: Synthetic Pathways & Manufacturing
The most authoritative and scalable synthesis involves the catalytic hydrogenation of Styrylalanine . This route preserves chirality (if starting from chiral Styrylalanine) and proceeds with quantitative yield.
Protocol: Catalytic Hydrogenation
Reaction: L-Styrylalanine
-
Starting Material: Dissolve L-Styrylalanine (CAS 52161-76-9) in Methanol (0.1 M concentration).
-
Catalyst: Add 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate).
-
Hydrogenation: Flush the vessel with Nitrogen, then introduce Hydrogen gas (1 atm balloon or low pressure).
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 2 hours .
-
Mechanism:[1] Saturation of the alkene double bond in the side chain.
-
-
Workup: Filter through a Celite pad to remove Pd/C.[2]
-
Salt Formation: To generate the Hydrobromide salt , treat the filtrate with 1 equivalent of HBr in Acetic Acid (HBr/AcOH) or aqueous HBr, then concentrate in vacuo.
-
Purification: Recrystallize from MeOH/Et
O to yield a white crystalline powder.
[7]
Part 4: Pharmacological Relevance & Applications
This compound is not typically a drug itself but a critical intermediate and chemical probe .
Protease Substrate Profiling (The "Molecular Ruler")
Proteases recognize substrates based on the fit of amino acid side chains into specific "pockets" (S1, S2, S1', etc.).
-
Phenylalanine (Phe): Fits standard hydrophobic pockets.
-
Homophenylalanine (hPhe): Reaches slightly deeper.
-
5-Phenylnorvaline (Nva(5-Ph)): Used to probe deep hydrophobic pockets or distal aromatic interactions.
Key Application: It is used to map the S1' specificity of Aminopeptidases and MMP-14 . If a protease cleaves a peptide containing Nva(5-Ph) more efficiently than Phe, it indicates a deep, extended S1' pocket, guiding the design of high-affinity inhibitors.
Peptidomimetics
Incorporating 2-Amino-5-phenylpentanoic acid into peptide drugs (e.g., AM-toxin II analogues ) confers resistance to enzymatic degradation. The non-natural side chain is not recognized by standard digestive proteases (like Chymotrypsin), significantly increasing the half-life of the therapeutic peptide.
Drug Precursors
While Enalapril uses L-Ala/L-Pro, 2-Amino-5-phenylpentanoic acid is investigated in the synthesis of next-generation Dual NEP/ACE Inhibitors and Growth Hormone Secretagogues , where the extended hydrophobic reach improves potency against the Neprilysin zinc-metalloprotease active site.
Part 5: Analytical Characterization
To validate the identity of the synthesized HBr salt, the following analytical parameters must be met.
1H-NMR Spectroscopy (400 MHz, CD3OD)
-
Aromatic Protons:
7.42 – 7.25 (m, 5H, Phenyl group). -
-Proton:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 3.71 (t, J = 6.0 Hz, 1H).[3] -
-Protons (Benzylic):ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 2.69 (t, J = 6.4 Hz, 2H).[3] -
-Protons (Linker):ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 1.85 (m, 2H) and 1.70 (m, 2H).[3] -
Interpretation: The distinct triplets at 2.69 ppm confirm the presence of the propyl chain attached to the phenyl ring, distinguishing it from Homophenylalanine (which would show multiplets closer to the
-center).
Mass Spectrometry (LC-MS)
-
Calculated Mass (M+): 193.12 (C
H NO ). -
Observed Mass (ESI+): [M+H]
= 194.4 m/z. -
Note: In the HBr salt, the bromide ion (Br-) will be visible in negative mode (ESI-) at ~79/81 m/z.
Part 6: Handling & Safety
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C (Refrigerate). The HBr salt is hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent caking.
-
Incompatibility: Strong oxidizing agents.
References
-
ChemicalBook. (2025). L-2-Amino-5-phenyl-pentanoic acid: Synthesis and Properties. Retrieved from
-
PubChem. (2025). 2-Amino-5-phenylpentanoic acid (Compound Summary). National Library of Medicine. Retrieved from
-
Kasperkiewicz, P., et al. (2014). Current and prospective applications of non-proteinogenic amino acids in profiling of proteases substrate specificity. ResearchGate. Retrieved from
-
BLD Pharm. (2025).[1][4] 2-Amino-5-phenylpentanoic acid hydrobromide Product Page. Retrieved from [1][4]
-
Waki, M., et al. (1983). Asymmetric synthesis of aromatic L-alpha-amino acids through hydrogenation of cyclic dehydrodipeptides. International Journal of Peptide and Protein Research.[5] Retrieved from
Sources
- 1. 36061-08-2|(R)-2-Amino-5-phenylpentanoic acid|BLD Pharm [bldpharm.com]
- 2. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. L-2-AMINO-5-PHENYL-PENTANOIC ACID | 62777-25-7 [chemicalbook.com]
- 4. 185617-14-5|(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide|BLD Pharm [bldpharm.com]
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